N'-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid
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Overview
Description
N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid is an organic compound that features both hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid typically involves the reaction of 3-hydroxypropylamine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and phenyl groups allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-phenylcarbamimidothioic acid: Lacks the 3-hydroxypropyl group.
N’-(3-hydroxypropyl)-N-methylcarbamimidothioic acid: Contains a methyl group instead of a phenyl group.
Uniqueness
N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N'-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQXYNRNGJOJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NCCCO)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NCCCO)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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